molecular formula C19H25N3O3 B11020797 2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one

2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one

Cat. No.: B11020797
M. Wt: 343.4 g/mol
InChI Key: VHGXXMNSXPZQLI-UHFFFAOYSA-N
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Description

2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one is a complex organic compound with a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the piperidinyl and hexyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The piperidinyl group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield quinazolinone derivatives with ketone functionalities, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone core structures but different substituents.

    Piperidinyl Derivatives: Compounds with piperidinyl groups attached to different core structures.

Uniqueness

2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

3-(6-oxo-6-piperidin-1-ylhexyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C19H25N3O3/c23-17(21-12-6-2-7-13-21)11-3-1-8-14-22-18(24)15-9-4-5-10-16(15)20-19(22)25/h4-5,9-10H,1-3,6-8,11-14H2,(H,20,25)

InChI Key

VHGXXMNSXPZQLI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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